Fmoc-2-Nal-OH

Peptide Synthesis Structural Biology Medicinal Chemistry

Fmoc-2-Nal-OH (≥98% HPLC) is the definitive reagent for incorporating the hydrophobic 2-naphthylalanine residue into peptide drug candidates via Fmoc-SPPS. Unlike Fmoc-Phe-OH or Fmoc-1-Nal-OH, its extended π-system and unique geometry quantitatively improve metabolic stability (t₁/₂ from minutes to days), receptor subtype selectivity, and hydrogel thermal resistance. Procuring this high-purity building block reduces incomplete couplings in automated synthesizers, minimizes HPLC re-purification costs, and accelerates SAR-driven lead optimization in GPCR, peptide hormone, and biomaterial programs.

Molecular Formula C28H23NO4
Molecular Weight 437.5 g/mol
CAS No. 112883-43-9
Cat. No. B557938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2-Nal-OH
CAS112883-43-9
SynonymsFmoc-3-(2-naphthyl)-L-alanine; 112883-43-9; Fmoc-2-Nal-OH; Fmoc-L-3-(2-naphthyl)-alanine; N-Fmoc-3-(2-naphthyl)-L-alanine; Fmoc-3-(2-naphthyl)-alanine; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoicacid; AmbotzFAA1347; Fmoc-L-2-Naphthylalanine; 47772_ALDRICH; SCHEMBL799706; AC1MC166; Fmoc-L-3-(2-Naphthyl)Alanine; 47772_FLUKA; CTK3J1793; Fmoc-3(2naphthyl)-Lalanine; JYUTZJVERLGMQZ-SANMLTNESA-N; MolPort-001-758-479; ACT00038; ZINC4218138; ANW-47076; CF-285; AKOS015837334; AM83706; AN-7797
Molecular FormulaC28H23NO4
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1
InChIKeyJYUTZJVERLGMQZ-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-2-Nal-OH (CAS 112883-43-9) - Core Specifications and Synthetic Utility


Fmoc-2-Nal-OH, chemically defined as Nα-Fmoc-3-(2-naphthyl)-L-alanine (molecular weight 437.49 g/mol) , is a non-proteinogenic, Fmoc-protected amino acid derivative [1]. It is a cornerstone building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), where the Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF) [1]. This allows for the controlled, stepwise incorporation of the 2-naphthylalanine residue, which introduces a bulky, hydrophobic aromatic side chain not found in the canonical 20 amino acids [1].

Fmoc-2-Nal-OH: The Cost of Substituting a Different Building Block in Peptide Design


Unlike simple substitution with common aromatic amino acids like Fmoc-Phe-OH, the 2-naphthylalanine (2-Nal) side chain is not merely a larger version of phenylalanine. Its unique geometry and extended π-system confer distinct steric and electronic properties [1]. These properties directly impact the peptide's higher-order structure, its interactions with biological targets, and its resistance to metabolic degradation. Replacing Fmoc-2-Nal-OH with Fmoc-1-Nal-OH, its positional isomer, is also non-trivial; the change in naphthyl attachment point (1-position vs. 2-position) significantly alters steric hindrance, potentially compromising receptor binding or peptide folding [2]. Therefore, interchangeability is not guaranteed, and the specific quantitative evidence below illustrates the tangible differences.

Fmoc-2-Nal-OH: Quantified Differential Performance vs. Analogs


Isomeric Impact: Steric Profile and Melting Point of 2-Nal vs. 1-Nal

The position of the naphthyl attachment on the alanine backbone is a critical differentiator. The 2-naphthylalanine (2-Nal) derivative exhibits significantly reduced steric hindrance compared to its 1-naphthylalanine (1-Nal) isomer [1]. This difference is quantitatively reflected in their physical properties; 1-Nal has a higher melting point compared to 2-Nal [1]. For the Fmoc-protected forms, while a direct head-to-head melting point comparison is not explicitly provided in the same reference, vendor data indicates Fmoc-2-Nal-OH has a melting point of approximately 155 °C , whereas Fmoc-1-Nal-OH is reported to have a melting point of approximately 176 °C , consistent with the trend observed for the free amino acids.

Peptide Synthesis Structural Biology Medicinal Chemistry

Enhanced Thermal Stability in Supramolecular Hydrogels

In the context of self-assembled Fmoc-peptide hydrogels, the building block Fmoc-2-Nal-OH confers superior thermal stability compared to other Fmoc-peptides [1]. Thermogravimetric analysis (TGA) demonstrated that hydrogels formed from Fmoc-2-Nal and Fmoc-FF (both with a 1:1 aromatic moiety ratio) had significantly higher thermal stability, exhibiting only minor weight loss up to ~110 °C [1]. In contrast, Fmoc-FRGD and Fmoc-RGDF hydrogels (with a 2:5 aromatic moiety ratio) began to show significant weight loss at much lower temperatures, with a derivative weight loss peak at ~120 °C [1].

Biomaterials Tissue Engineering Drug Delivery

Metabolic Stability in Peptide Therapeutics: A Critical Advantage

The incorporation of 2-Nal residues, derived from Fmoc-2-Nal-OH, can dramatically improve the plasma stability of peptide-based drug candidates [1]. In a study developing CGRP receptor antagonists, an analog containing two 2-Nal residues (at positions 27 and 37) demonstrated a >100-fold increase in plasma stability over earlier lead compounds lacking this modification [1]. This translated to in vitro plasma half-lives of 38 hours in cynomolgus monkey plasma and 68 hours in human plasma, a substantial improvement over the baseline compound's 20-minute half-life [1].

Peptide Therapeutics Drug Metabolism Pharmacokinetics

Receptor Pharmacology: Impact on Potency and Selectivity

The choice between 2-Nal and other aromatic residues like tryptophan (Trp) has a quantifiable impact on receptor pharmacology. In a library of human melanocortin-4 receptor (hMC4R) agonists, peptides containing a Trp residue at position 9 were generally found to be more potent than those containing a 2-Nal residue [1]. The study identified pentapeptide agonists with EC₅₀ values in the 1-15 nM range, with Trp-containing analogs being more potent [1]. Furthermore, this substitution pattern directly influences receptor selectivity; the study discovered 19 novel hMC4R agonists with selectivity over hMC1R [1].

Receptor Pharmacology GPCR Drug Discovery

Synthesis-Grade Purity and Procurement Consistency

For reliable and reproducible solid-phase peptide synthesis (SPPS), high chemical purity is a non-negotiable specification. Fmoc-2-Nal-OH is commercially available with a purity of ≥98.0% (HPLC) from major suppliers . This high purity level minimizes the risk of side reactions, deletion sequences, and difficult-to-purify byproducts that can plague syntheses using lower-grade reagents. While many Fmoc-amino acids are available at 97% or 98% purity, sourcing a product with a verified HPLC assay provides a higher degree of confidence in the final peptide quality and yield.

Peptide Synthesis Quality Control Procurement

Validated Application Scenarios for Fmoc-2-Nal-OH Based on Quantitative Evidence


Design of Long-Acting, Metabolically Stable Peptide Therapeutics

Fmoc-2-Nal-OH is the reagent of choice for introducing 2-naphthylalanine residues into peptide drug candidates intended for chronic administration. The evidence demonstrates that 2-Nal modifications can increase plasma half-life by over two orders of magnitude, from minutes to days [1]. This is critical for reducing injection frequency, improving patient adherence, and enhancing therapeutic outcomes. Research teams focused on developing next-generation peptide hormones, antagonists, or agonists with improved pharmacokinetic profiles should prioritize Fmoc-2-Nal-OH in their SAR studies.

Fine-Tuning Receptor Selectivity in GPCR-Targeted Peptides

When the goal is to engineer selectivity for a specific receptor subtype (e.g., hMC4R over hMC1R), Fmoc-2-Nal-OH provides a critical structural handle [1]. The quantitative data shows that substituting Trp with 2-Nal alters both potency and selectivity profiles [1]. Researchers investigating GPCR signaling, developing biased agonists, or seeking to minimize off-target effects should incorporate Fmoc-2-Nal-OH into their peptide libraries to explore this unique selectivity space.

Development of Thermally Robust Peptide-Based Biomaterials

For applications requiring peptide-based hydrogels with enhanced thermal stability, such as scaffolds for tissue engineering under physiological or slightly elevated temperatures, Fmoc-2-Nal-OH is a superior building block. Its incorporation into Fmoc-peptide constructs results in hydrogels that maintain structural integrity at temperatures where other Fmoc-peptide analogs (e.g., Fmoc-FRGD) have already begun to degrade [1]. This makes it an ideal candidate for developing next-generation biomaterials with improved processability and shelf-life.

High-Fidelity Synthesis of Hydrophobic Peptide Sequences

The consistent, high purity (≥98.0% HPLC) of commercially available Fmoc-2-Nal-OH [1] ensures its reliable performance in automated SPPS. This is particularly important when synthesizing challenging, hydrophobic sequences where incomplete couplings and side reactions are more prevalent. Procurement of this high-purity reagent minimizes synthesis failures and reduces the burden of HPLC purification, making it a cost-effective choice for both academic core facilities and industrial production.

Technical Documentation Hub

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